molecular formula C12H16N4O4 B1677227 (2R,3R,4R,5R)-2-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)-3-methyltetrahydrofuran-3,4-diol CAS No. 443642-29-3

(2R,3R,4R,5R)-2-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)-3-methyltetrahydrofuran-3,4-diol

Cat. No. B1677227
M. Wt: 280.28 g/mol
InChI Key: IRZRJANZDIOOIF-GAJNKVMBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MK 0608 is an anti-viral agent against Hepatitis C Virus (HCV). It has been shown to inhibit viral RNA replication in the subgenomic HCV genotype 1b replicon, with a 50% effective concentration (EC50) of 0.3 μM (EC90 = 1.3 μM). To determine efficacy in vivo, MK-0608 was administered to HCV-infected chimpanzees, resulting in dose- and time-dependent decreases in plasma viral loads. In separate experiments, chimpanzees dosed for 7 days with MK-0608 at 0.2 and 2 mg per kg of body weight per day by intravenous administration experienced average reductions in viral load of 1.0 and >5 log10 IU/ml, respectively.

Scientific Research Applications

Inhibition of Xanthine Oxidase

A study conducted by Seela et al. (1984) synthesized isomeric N-methyl-7-deazaguanines to explore their inhibitory activity on xanthine oxidase. This enzyme is crucial in purine metabolism, and its inhibition can have therapeutic implications in diseases like gout. The research highlighted the synthesis and structural assignment of these compounds, demonstrating their potential as xanthine oxidase inhibitors. The different isomers exhibited varying degrees of inhibition, suggesting the influence of molecular structure on enzymatic activity (Seela, Bussmann, Götze, & Rosemeyer, 1984).

Facile Synthetic Approach to Nucleosides

Another significant application was presented by Wang and Gold (2009), who developed an efficient route for the synthesis of 7-deazaguanine nucleosides. These compounds are essential in the study of nucleic acid analogs and their potential therapeutic uses. The study detailed a synthetic approach that could aid in the efficient production of these nucleosides, furthering research in medicinal chemistry and drug development (Wang & Gold, 2009).

Antiviral Activity Against Dengue Virus

Chen et al. (2010) reported on the antiviral characterization of a related adenosine nucleoside inhibitor against the dengue virus. The compound demonstrated potent inhibition of the virus, highlighting its potential as a therapeutic agent in treating dengue virus infections. The study's findings contribute to the ongoing research efforts in finding effective treatments for viral diseases, showcasing the broader implications of pyrrolopyrimidine derivatives in antiviral therapy (Chen et al., 2010).

Dual Inhibition of Thymidylate Synthase and Dihydrofolate Reductase

Research by Gangjee et al. (2000) focused on the design and synthesis of a potent dual inhibitor of thymidylate synthase and dihydrofolate reductase. These enzymes are critical targets in cancer therapy, and the study provided insights into the development of antitumor agents based on pyrrolopyrimidine derivatives. This research underscores the compound's utility in exploring new cancer treatments (Gangjee, Yu, McGuire, Cody, Galitsky, Kisliuk, & Queener, 2000).

properties

IUPAC Name

(2R,3R,4R,5R)-2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O4/c1-12(19)8(18)7(4-17)20-11(12)16-3-2-6-9(13)14-5-15-10(6)16/h2-3,5,7-8,11,17-19H,4H2,1H3,(H2,13,14,15)/t7-,8-,11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRZRJANZDIOOIF-GAJNKVMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(OC1N2C=CC3=C(N=CN=C32)N)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1([C@@H]([C@H](O[C@H]1N2C=CC3=C(N=CN=C32)N)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60963208
Record name 7-Deaza-2′-C-methyladenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60963208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Deaza-2'-C-methyladenosine

CAS RN

443642-29-3
Record name 7-Deaza-2′-C-methyladenosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=443642-29-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name MK 0608
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0443642293
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Deaza-2′-C-methyladenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60963208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MK-0608
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QRR62J6WEF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R,3R,4R,5R)-2-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)-3-methyltetrahydrofuran-3,4-diol
Reactant of Route 2
Reactant of Route 2
(2R,3R,4R,5R)-2-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)-3-methyltetrahydrofuran-3,4-diol
Reactant of Route 3
Reactant of Route 3
(2R,3R,4R,5R)-2-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)-3-methyltetrahydrofuran-3,4-diol
Reactant of Route 4
(2R,3R,4R,5R)-2-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)-3-methyltetrahydrofuran-3,4-diol
Reactant of Route 5
(2R,3R,4R,5R)-2-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)-3-methyltetrahydrofuran-3,4-diol
Reactant of Route 6
(2R,3R,4R,5R)-2-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)-3-methyltetrahydrofuran-3,4-diol

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